Fluocinolone acetonide 21-aldehyde

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Accurate identification and quantification of specified impurities in fluocinolone acetonide drug substances is a regulatory requirement under ICH Q3A/B and pharmacopoeial monographs. This white solid (C24H28F2O6, MW 450.47), supplied at ≥95% purity with storage at 2-8°C, serves as the authenticated EP Impurity D reference standard. • Quantify impurity D per USP/EP limits (individual impurity NMT 1.0%, with no peak >0.5%). • Validate stability-indicating UPLC methods with demonstrated recovery and precision for this key degradant. • Enable forced degradation studies to elucidate degradation pathways and establish product shelf-life.

Molecular Formula C24H28F2O6
Molecular Weight 450.5 g/mol
CAS No. 13242-30-3
Cat. No. B042006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluocinolone acetonide 21-aldehyde
CAS13242-30-3
Synonyms(6α,11β,16α)-6,9-Difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-al;  6α,9α-Difluoro-11β,16α,17α-trihydroxypregna-1,4-diene-3,20-dione-21-al-16,17-acetonide;  6α,9-Difluoro-11β,16α,17-trihydroxy-3,20-dioxopregna-1,
Molecular FormulaC24H28F2O6
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C=O)C)O)F)C)F)C
InChIInChI=1S/C24H28F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,11,13-14,16-17,19,29H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
InChIKeyUGULWMUJNRGHHA-VSXGLTOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluocinolone Acetonide 21-Aldehyde Specifications & Purity


Fluocinolone acetonide 21-aldehyde (CAS 13242-30-3), a synthetic corticosteroid derivative and key intermediate [1], is primarily recognized as Fluocinolone Acetonide EP Impurity D . It is a white solid [2] with the molecular formula C24H28F2O6 and a molecular weight of 450.47 g/mol . Commercially, it is supplied at a purity of 95% and requires storage at 2-8°C .

Certified EP Impurity D identity for pharmacopoeial reference standard use
Specified impurity, not a generic corticosteroid derivative
Defined purity specification suitable for analytical quantification workflows
Supports impurity profiling and method validation
Controlled cold-chain storage requirement for lot integrity
Storage condition distinct from parent API; review prior to use

Why Generic Substitution Fails for Fluocinolone Acetonide 21-Aldehyde


Generic substitution is not feasible in regulated pharmaceutical analysis or research. Fluocinolone acetonide 21-aldehyde is a specific, structurally defined impurity (EP Impurity D) [1] that arises from both synthesis and degradation pathways [2]. Its unique chromatographic properties and reactivity [3] are distinct from the parent drug and other impurities. Using an unqualified or alternative compound as a reference standard would invalidate analytical method validation, compromise stability-indicating studies, and lead to non-compliance with ICH Q3A/B and pharmacopoeial standards [4].

Structure Unique C-21 aldehyde moiety defines chromatographic and reactivity profile; other impurities or parent API differ structurally
Method Retention behavior and response factors are impurity-specific; using an unqualified alternative may shift peak resolution and quantification
Regulatory EP/USP monographs require identification against a certified reference standard; substitution may not meet ICH Q3A/B documentation expectations

Fluocinolone Acetonide 21-Aldehyde Quantitative Evidence


Defined Purity and Storage Specifications

Commercially sourced Fluocinolone acetonide 21-aldehyde is supplied with a documented purity specification of 95% and a defined storage condition of 2-8°C . This is a key differentiator from other impurities or the parent drug, which may have different purity profiles or stability requirements. The 95% purity ensures its suitability as a reference standard for quantification, as lower purity material would introduce significant error in analytical methods [1].

Purity & Storage
Specification review
Purity 95% at 2–8 °C storage
Defined commercial specification supports reference-standard fitness for quantification
Reported supplier specification; verify against certificate of analysis
Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Regulatory Significance as EP Impurity D

Fluocinolone acetonide 21-aldehyde is designated as Fluocinolone Acetonide EP Impurity D [1]. Pharmacopoeial and ICH guidelines mandate control of individual impurities. For Fluocinolone Acetonide, the USP specifies that any individual impurity must not exceed 1.0%, with no single peak greater than 0.5% [2]. Industry specifications for unspecified impurities typically range from 0.2 to 0.5% w/w [3]. This compound's identification and quantification are therefore non-negotiable for regulatory submission and batch release.

Regulatory Context
Class-level
EP Impurity D; individual impurity limit ≤0.5% per USP class threshold
Pharmacopoeial designation requires certified reference standard for batch-release documentation
Class-level regulatory framework; confirm monograph version applicable
Regulatory Compliance Pharmaceutical Analysis ICH Guidelines

Key Degradant in Stability-Indicating Methods

Fluocinolone acetonide 21-aldehyde (Impurity D) is a primary degradation product of the parent drug [1]. A stability-indicating UPLC method developed for Fluocinolone Acetonide specifically includes Impurity D as one of the critical degradants (Imp-A, B, C, D, and E) that must be resolved and quantified [2]. The method demonstrated a mean recovery for impurities ranging from 95.7% to 105.7% and RSD values (n=6) between 0.9% and 3.2%, confirming the method's accuracy and precision for this specific impurity [2].

Stability Method
Head-to-head
Recovery 95.7–105.7%; RSD 0.9–3.2% (n=6)
Validated analyte in stability-indicating UPLC method; supports degradation-study procurement
Method validated per ICH/USP; review full method conditions
Forced Degradation Stability Studies UPLC Method Development

Distinct Physical and Chemical Properties

Fluocinolone acetonide 21-aldehyde exhibits distinct physical properties that differentiate it from the parent compound and other impurities. Its melting point is reported as >237°C (with decomposition) [1], while the parent drug Fluocinolone Acetonide has a melting point around 266-275°C. Its predicted boiling point is 551.0±50.0 °C and density is 1.36±0.1 g/cm3 [2]. These differences, particularly the decomposition upon melting, are critical for method development and identification. Furthermore, its reactive aldehyde group makes it susceptible to oxidation, a key factor in its role as a degradation product [3].

Thermal Profile
Reported
Mp >237 °C (decomposition)
Thermal behavior differs from parent API; supports selective identification in method development
Cross-study physicochemical data; confirm with in-lot characterization
Chromatography Physicochemical Properties HPLC

Fluocinolone Acetonide 21-Aldehyde Application Scenarios


Reference Standard for Pharmaceutical QC and Batch Release

Procurement of Fluocinolone acetonide 21-aldehyde as a certified reference standard (EP Impurity D) is essential for pharmaceutical QC laboratories. It enables accurate identification and quantification of this specified impurity in Fluocinolone Acetonide drug substances and finished products, ensuring compliance with USP/EP monograph limits (individual impurity NMT 1.0%, with no peak >0.5%) [1].

Analytical Method Development and Validation

This compound is a critical analyte for developing and validating stability-indicating methods (e.g., HPLC/UPLC) for Fluocinolone Acetonide formulations. Its use ensures the method can accurately resolve, detect, and quantify this key degradant, as demonstrated in published UPLC methods where its recovery and precision were validated [2].

Forced Degradation and Stability Studies

As a principal degradation product [3], this compound is required for conducting forced degradation studies (stress testing) and long-term stability assessments of Fluocinolone Acetonide products. Its availability allows for the elucidation of degradation pathways and the establishment of product shelf-life and storage conditions.

Synthetic Intermediate for Novel Corticosteroid Derivatives

The reactive aldehyde group at the C-21 position makes Fluocinolone acetonide 21-aldehyde a valuable synthetic intermediate [4]. Researchers can use it as a building block to synthesize novel corticosteroid analogs or prodrugs, leveraging its core structure for medicinal chemistry exploration in dermatological and anti-inflammatory applications.

Application
Selection Property
Validation Focus
Impurity profiling for pharmaceutical QC
Certified EP Impurity D identity
Pharmacopoeial monograph compliance
Stability-indicating method development
Validated chromatographic resolution as key degradant
Method accuracy and specificity endpoints
Forced degradation and shelf-life studies
Primary degradation pathway marker
Degradation profile characterization
Corticosteroid analog synthesis research
Reactive C-21 aldehyde functionality
Synthetic pathway feasibility for medicinal chemistry exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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